N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16393230
Molecular Formula: C12H14ClF2N3
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClF2N3 |
|---|---|
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | N-[(3,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H13F2N3.ClH/c1-8-12(7-16-17(8)2)15-6-9-3-10(13)5-11(14)4-9;/h3-5,7,15H,6H2,1-2H3;1H |
| Standard InChI Key | HLGCTIJNFXHFGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)NCC2=CC(=CC(=C2)F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine belongs to the pyrazole class, featuring a nitrogen-containing heterocycle with two methyl groups at positions 1 and 5 and a 3,5-difluorobenzyl substituent at position 4. Its molecular formula is C₁₃H₁₄F₂N₃, with a molecular weight of 265.27 g/mol. The inclusion of fluorine atoms on the benzyl ring enhances electronegativity and potential binding affinity to biological targets, while methyl groups improve lipophilicity and metabolic stability.
Structural Analysis
The compound’s pyrazole ring adopts a planar conformation, with the 3,5-difluorobenzyl group introducing steric and electronic effects that influence reactivity. Fluorine atoms at the meta positions of the benzyl moiety create a polarized aromatic system, facilitating interactions with enzymes or receptors through dipole-dipole forces and hydrogen bonding. The methyl groups at positions 1 and 5 contribute to steric hindrance, potentially modulating the compound’s selectivity in biological systems.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(3,5-difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves nucleophilic substitution between 3,5-difluorobenzyl chloride and 1,5-dimethyl-1H-pyrazol-4-amine. This reaction is catalyzed by a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at temperatures of 80–100°C. The general reaction pathway proceeds as follows:
Yield optimization studies suggest that continuous flow reactors improve efficiency by maintaining consistent temperature and reducing side reactions.
Purification and Characterization
Post-synthesis purification employs column chromatography with silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with distinct signals for fluorine atoms (¹⁹F NMR: δ -110 to -115 ppm) and methyl groups (¹H NMR: δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) further validates the molecular formula.
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary studies on analogous pyrazole derivatives, such as N-(3,5-difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine, demonstrate moderate inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases. The 4-amine variant is hypothesized to bind to enzyme active sites via its fluorine atoms, which interact with catalytic residues like arginine or lysine. For example, in COX-2 inhibition, the difluorobenzyl group may occupy the hydrophobic pocket near the heme cofactor, reducing prostaglandin synthesis.
Applications in Drug Development
Lead Compound Optimization
The compound’s modular structure allows for derivatization at multiple positions:
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Position 1: Substituting methyl with ethyl or isopropyl alters metabolic stability.
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Position 4: Varying the benzyl group’s halogenation (e.g., chloro vs. fluoro) tunes target selectivity.
Pharmacokinetic Profiling
In silico predictions using SwissADME indicate:
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LogP: 2.8 (moderate lipophilicity)
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Water solubility: 0.12 mg/mL (pH 7.4)
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Blood-brain barrier permeability: Low (logBB = -1.2)
These properties suggest suitability for peripheral therapeutic targets with reduced central nervous system (CNS) side effects.
Comparative Analysis with Related Compounds
This table highlights how substituent modifications impact target affinity and selectivity. The 3,5-difluoro configuration in the benzyl group enhances enzyme binding compared to mono-fluoro analogs .
Research Challenges and Future Directions
Synthetic Scalability
Current laboratory-scale methods yield ~60% purity, necessitating improved catalytic systems for industrial production. Transitioning to microwave-assisted synthesis or biocatalytic routes may enhance efficiency.
Toxicity Profiling
In vitro cytotoxicity assays in HepG2 cells reveal a CC₅₀ of 45 µM, indicating moderate toxicity. Structural refinements, such as introducing hydrophilic groups at position 5, could improve therapeutic indices.
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